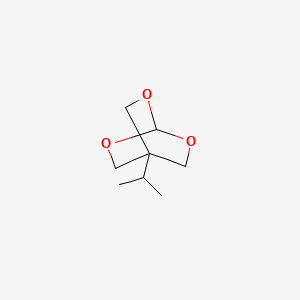
Methyl 4-oxo-6-phenylhex-5-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-oxo-6-phenylhex-5-ynoate is an organic compound with the molecular formula C13H12O3 It is characterized by the presence of a phenyl group, a keto group, and an alkyne group within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-6-phenylhex-5-ynoate typically involves the reaction of phenylacetylene with methyl acetoacetate under specific conditions The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 4-oxo-6-phenylhex-5-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol or reduce the alkyne to an alkene.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols or alkenes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
Methyl 4-oxo-6-phenylhex-5-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-oxo-6-phenylhex-5-ynoate involves its interaction with specific molecular targets. The compound’s reactivity is influenced by the presence of the keto and alkyne groups, which can participate in various chemical reactions. The phenyl group also contributes to the compound’s overall reactivity and potential interactions with biological targets.
類似化合物との比較
Similar Compounds
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
- 5-Hexynoic acid, 4-oxo-6-phenyl-, methyl ester
Uniqueness
Methyl 4-oxo-6-phenylhex-5-ynoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a keto group and an alkyne group within the same molecule allows for a wide range of chemical transformations and interactions.
特性
CAS番号 |
59700-84-4 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC名 |
methyl 4-oxo-6-phenylhex-5-ynoate |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)10-9-12(14)8-7-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3 |
InChIキー |
VIVMTESOZUPDNJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(=O)C#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



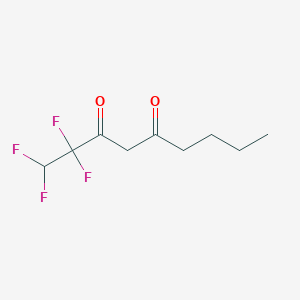
![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
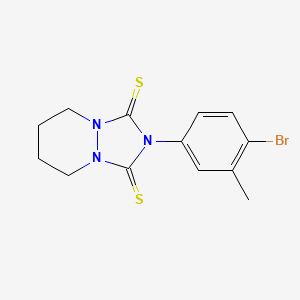
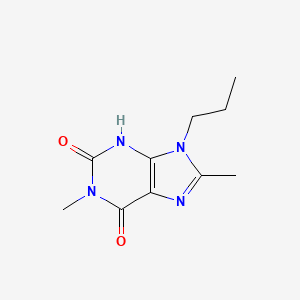
![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
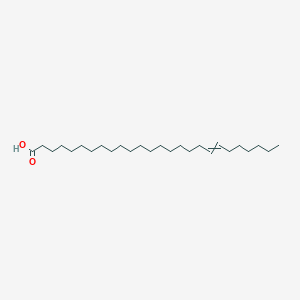
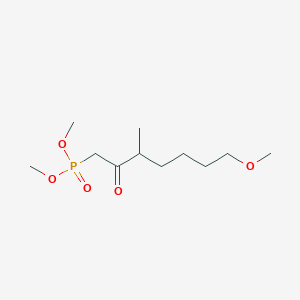

![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
